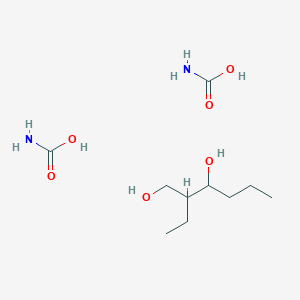
Carbamic acid;2-ethylhexane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid;2-ethylhexane-1,3-diol is a chemical compound with the molecular formula C8H18O2. It is also known by other names such as octylene glycol and ethoexadiol. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid;2-ethylhexane-1,3-diol can be synthesized through several methods. One common method involves the reaction of 2-ethylhexanol with phosgene, followed by hydrolysis to yield the desired product . Another method includes the reaction of 2-ethylhexanol with urea under specific conditions to form the carbamate derivative .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid;2-ethylhexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, ketones, and substituted carbamates .
Scientific Research Applications
Carbamic acid;2-ethylhexane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the production of polymers and resins.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of insect repellents, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid;2-ethylhexane-1,3-diol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include inhibition of metabolic processes and disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Formamide: Similar in structure but differs in functional groups.
Dithiocarbamate: Contains sulfur atoms, making it chemically distinct.
Carbonic acid: Similar in having a carboxyl group but differs in overall structure.
Urea: Similar in having a carbamate group but differs in its applications.
Uniqueness
Carbamic acid;2-ethylhexane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
118768-71-1 |
|---|---|
Molecular Formula |
C10H24N2O6 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
carbamic acid;2-ethylhexane-1,3-diol |
InChI |
InChI=1S/C8H18O2.2CH3NO2/c1-3-5-8(10)7(4-2)6-9;2*2-1(3)4/h7-10H,3-6H2,1-2H3;2*2H2,(H,3,4) |
InChI Key |
CVFFTMCJXUJCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)CO)O.C(=O)(N)O.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















